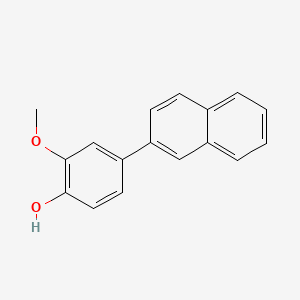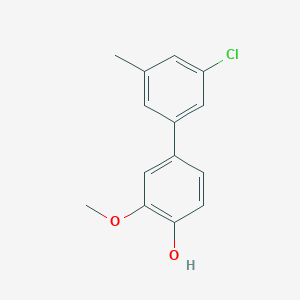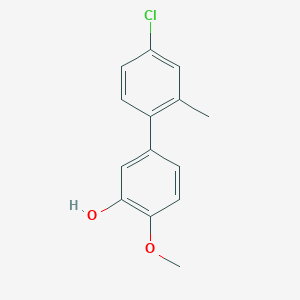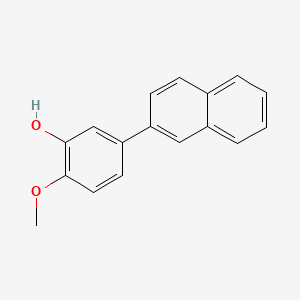
2-Methoxy-4-(naphthalen-2-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% (2M4NP95) is an organic compound composed of two aromatic rings linked by a methoxy group. It is a widely used reagent in organic synthesis and has been extensively studied for its potential applications in the biomedical and environmental fields.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is still being studied and is not yet fully understood. However, some studies suggest that it may act as an antioxidant, scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. It has also been suggested that it may act as an anti-inflammatory agent by inhibiting the production of certain pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of certain cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that it can reduce inflammation, reduce oxidative stress, and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations, such as the fact that it is not soluble in water, so it must be used in organic solvents.
Orientations Futures
There are a number of potential future directions for 2-Methoxy-4-(naphthalen-2-yl)phenol, 95%. One potential direction is to further explore its potential as an anti-cancer agent, as well as its potential to be used as a biodegradable surfactant in the cleaning of oil spills. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential to be used in other biomedical and environmental applications.
Méthodes De Synthèse
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% is typically synthesized from the reaction of 2-naphthol and 4-methoxybenzaldehyde in the presence of an acid catalyst. This reaction is known as the Claisen-Schmidt condensation, which is a type of aldol condensation. The reaction yields a product with a yield of up to 95%.
Applications De Recherche Scientifique
2-Methoxy-4-(naphthalen-2-yl)phenol, 95% has been studied for its potential applications in the biomedical and environmental fields. In the biomedical field, it has been used as a potential anti-cancer agent due to its ability to inhibit the growth of certain cancer cells. In the environmental field, it has been studied for its potential to be used as a biodegradable surfactant in the cleaning of oil spills.
Propriétés
IUPAC Name |
2-methoxy-4-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-11-15(8-9-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMSSCMPSYPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685608 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(naphthalen-2-YL)phenol | |
CAS RN |
899827-13-5 |
Source


|
| Record name | 2-Methoxy-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














